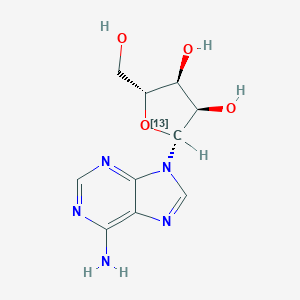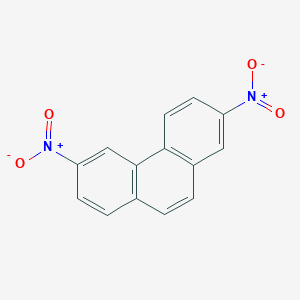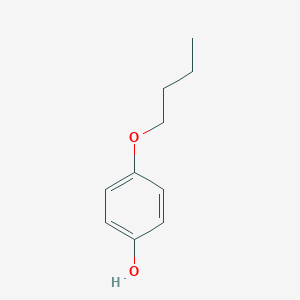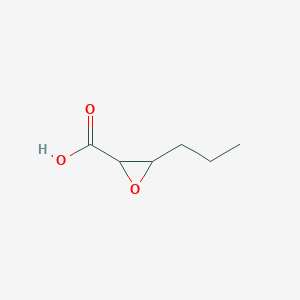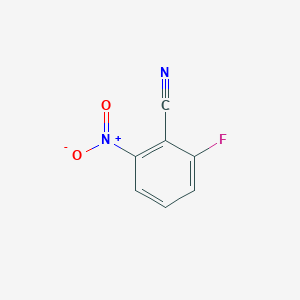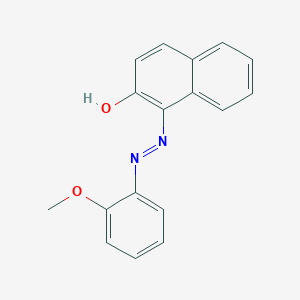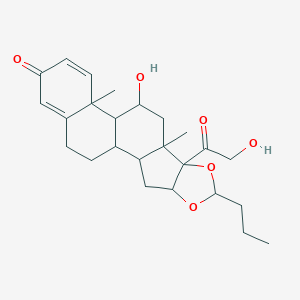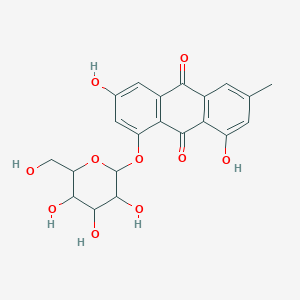
大黄素-8-葡萄糖苷
描述
Emodin-8-glucoside is a glycosylated derivative of emodin, a naturally occurring anthraquinone found in various plants, particularly in the roots of rhubarb (Rheum species). This compound exhibits numerous biological activities, including immunomodulatory, anti-inflammatory, antioxidant, hepatoprotective, and anticancer properties .
科学研究应用
化学: 用作合成其他生物活性化合物的先驱。
生物学: 研究其在调节免疫反应和减少炎症中的作用。
作用机制
大黄素-8-葡萄糖苷的作用机制涉及多个分子靶点和途径:
抗癌活性: 通过诱导凋亡和细胞周期阻滞来抑制癌细胞的活力和增殖。
抗炎活性: 通过抑制NF-κB信号通路来减少促炎细胞因子的产生.
抗氧化活性: 清除自由基并增强抗氧化酶的活性.
生化分析
Biochemical Properties
Emodin-8-glucoside interacts with various enzymes, proteins, and other biomolecules. It has been found to bind to the minor groove of DNA . It also exhibits inhibitory activity against rat lens aldose reductase and human DNA topoisomerase II . Moreover, it promotes the proliferation and differentiation of mouse MC3T3-E1 osteoblastic cells .
Cellular Effects
Emodin-8-glucoside has been shown to have significant effects on various types of cells and cellular processes. It inhibits the viability and proliferation of SK-N-AS neuroblastoma, T98G human glioblastoma multiforme, and C6 mouse glioblastoma cells in a dose-dependent manner . It also decreases infarct size in a rat model of focal cerebral ischemia and reperfusion injury when administered at a dose of 5 mg/kg .
Molecular Mechanism
Emodin-8-glucoside exerts its effects at the molecular level through various mechanisms. It binds to the minor groove of DNA , inhibits the activities of rat lens aldose reductase and human DNA topoisomerase II , and promotes the proliferation and differentiation of mouse MC3T3-E1 osteoblastic cells .
Dosage Effects in Animal Models
In animal models, the effects of Emodin-8-glucoside vary with different dosages. For instance, it has been shown to decrease infarct size in a rat model of focal cerebral ischemia and reperfusion injury when administered at a dose of 5 mg/kg . Specific information on any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses, is not currently available.
准备方法
合成路线和反应条件: 大黄素-8-葡萄糖苷可以通过大黄素的酶促糖基化合成。来自地衣芽孢杆菌DSM13 (YjiC) 的糖基转移酶已被用于此目的。该过程涉及删除参与大肠杆菌中NDP-糖前体生产的基因,以及过表达葡萄糖-1-磷酸尿苷酰转移酶(galU)基因。 反应在发酵罐中优化,以实现高产率 .
工业生产方法: 大黄素-8-葡萄糖苷的工业生产通常涉及从植物来源中提取,例如虎杖。 提取过程包括使用甲醇提取物,然后进行离心分配色谱(CPC)和制备型HPLC纯化,以获得高纯度的大黄素-8-葡萄糖苷 .
化学反应分析
反应类型: 大黄素-8-葡萄糖苷经历各种化学反应,包括氧化、还原和取代。
常见试剂和条件:
氧化: 常见的氧化剂包括高锰酸钾和过氧化氢。
还原: 硼氢化钠和氢化铝锂是常用的还原剂。
取代: 亲核取代反应可以使用甲醇钠等试剂进行。
形成的主要产物: 从这些反应中形成的主要产物取决于所使用的具体条件和试剂。 例如,大黄素-8-葡萄糖苷的氧化会导致形成大黄素-8-葡萄糖苷醌 .
相似化合物的比较
大黄素-8-葡萄糖苷由于其糖基化结构而独一无二,与母体化合物大黄素相比,它提高了溶解度和生物利用度。类似的化合物包括:
芦荟大黄素: 另一种蒽醌衍生物,具有相似的生物活性,但其羟基化模式不同。
大黄素甲醚: 与大黄素在结构上相似,但缺乏大黄素-8-葡萄糖苷中的糖基化.
大黄素-8-葡萄糖苷因其增强的药代动力学特性和更广泛的生物活性而脱颖而出,使其成为在各个领域进一步研究和开发的有希望的候选者。
属性
IUPAC Name |
1,6-dihydroxy-3-methyl-8-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyanthracene-9,10-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20O10/c1-7-2-9-14(11(24)3-7)18(27)15-10(16(9)25)4-8(23)5-12(15)30-21-20(29)19(28)17(26)13(6-22)31-21/h2-5,13,17,19-24,26,28-29H,6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSWIRQIYASIOBE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=C1)O)C(=O)C3=C(C2=O)C=C(C=C3OC4C(C(C(C(O4)CO)O)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20O10 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60945988 | |
| Record name | 3,8-Dihydroxy-6-methyl-9,10-dioxo-9,10-dihydroanthracen-1-yl hexopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60945988 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
432.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23313-21-5 | |
| Record name | NSC257449 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=257449 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3,8-Dihydroxy-6-methyl-9,10-dioxo-9,10-dihydroanthracen-1-yl hexopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60945988 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is Emodin-8-glucoside and where is it found?
A1: Emodin-8-glucoside is an anthraquinone glycoside found in various plants, notably Rumex crispus [] and Polygonum cuspidatum [, ]. It belongs to a class of natural compounds known for their diverse biological activities.
Q2: How does Emodin-8-glucoside interact with biological targets and what are the downstream effects?
A2: Emodin-8-glucoside has shown significant binding affinity to various targets:
- Matrix metalloproteinase-13 (MMP-13): Molecular docking studies suggest Emodin-8-glucoside interacts with the catalytic site of MMP-13, potentially inhibiting its activity. MMP-13 is involved in various diseases like cancer and osteoarthritis, making its inhibition therapeutically relevant [].
- G-quadruplex DNA: This compound demonstrates a high binding affinity for G-quadruplex structures, particularly in the promoter regions of oncogenes like c-KIT and c-MYC [, , ]. This binding stabilizes the G-quadruplex, potentially inhibiting the expression of these oncogenes and offering a possible anticancer mechanism [].
- Carbonic Anhydrase VI (CA VI): Computational studies indicate Emodin-8-glucoside can bind to the catalytic domain of CA VI, potentially inhibiting its activity. CA VI dysregulation is associated with conditions like obesity and cancer, suggesting a potential therapeutic avenue for Emodin-8-glucoside [].
Q3: Are there any studies on the anticancer activity of Emodin-8-glucoside?
A3: While in vitro studies show promising results, further research is needed to confirm its efficacy.
- In vitro anti-proliferative activity: Emodin-8-glucoside demonstrated significant anti-proliferative effects against Dalton's Lymphoma Ascites (DLA) cells in a dose-dependent manner [].
- Molecular docking with cancer-related proteins: Molecular docking studies revealed that Emodin-8-glucoside exhibits strong binding affinity to various cancer-related proteins, including AKT-1, NF-kB (p65), Stat-3, Bcl-2, Bcl-xl, and c-FLIP [].
Q4: Are there any known toxicological concerns with Emodin-8-glucoside?
A4: Currently, specific toxicological data on Emodin-8-glucoside is limited. Extensive research is needed to understand its safety profile, potential adverse effects, and long-term effects.
Q5: What analytical techniques are used to study Emodin-8-glucoside?
A5: Various analytical methods have been employed to characterize and quantify Emodin-8-glucoside:
- High-performance liquid chromatography (HPLC): This technique, often coupled with UV detection or mass spectrometry, allows separation and quantification of Emodin-8-glucoside in complex mixtures like plant extracts [, , ].
- Ultra-performance liquid chromatography (UPLC): This method offers increased sensitivity and faster analysis compared to traditional HPLC [].
- Spectroscopic methods: Techniques like UV-Vis spectrophotometry are used to confirm the presence and purity of Emodin-8-glucoside [].
- Molecular Docking: This computational approach helps predict the binding affinity and interactions of Emodin-8-glucoside with various biological targets [, , ].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





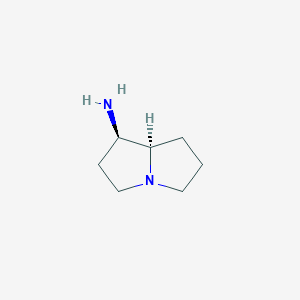
![[[3-[(Dimethylamino)carbonyl]-2-pyridinyl]sulfonyl]carbamic acid ethyl ester](/img/structure/B117751.png)
![[[3-[(Dimethylamino)carbonyl]-2-pyridinyl]sulfonyl]carbamic Acid Methyl Ester](/img/structure/B117754.png)
![2-methyl-3H-imidazo[4,5-f]isoquinoline](/img/structure/B117766.png)
